molecular formula C11H9N5 B14914618 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B14914618
M. Wt: 211.22 g/mol
InChI Key: JVSWDRKCFPOJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their wide range of applications in medicinal chemistry, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly method .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4).

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce different functional groups onto the phenyl ring .

Scientific Research Applications

5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C11H9N5/c12-10-14-11-13-9(6-7-16(11)15-10)8-4-2-1-3-5-8/h1-7H,(H2,12,15)

InChI Key

JVSWDRKCFPOJLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=NN3C=C2)N

Origin of Product

United States

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